(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Adriamycin is synthesized through a series of chemical reactions starting from daunorubicin. The process involves the hydroxylation of daunorubicin to produce adriamycin . The chemical name for adriamycin is (7S,9S)-9-hydroxyacetyl-4-methoxy-7,8,9,10-tetrahydro-6,7,9,11-tetrahydroxy-7-0-(2’,3’,6’-trideoxy-3’-amino-α-L-lyxohexopyranosyl)-5,12-naphthacenedione .
Industrial Production Methods: Adriamycin is produced industrially through the aerobic fermentation of the bacterium Streptomyces peucetius var. caesius, followed by solvent extraction and chromatographic purification . The antibiotic is crystallized as the hydrochloride from methanol-propanol mixtures .
Chemical Reactions Analysis
Types of Reactions: Adriamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Adriamycin can be oxidized to form adriamycinone, a key intermediate in its synthesis.
Reduction: Reduction of adriamycin can lead to the formation of adriamycinol, an active metabolite.
Substitution: Substitution reactions can occur at the amino sugar moiety, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include adriamycinone and adriamycinol .
Scientific Research Applications
Adriamycin has a wide range of scientific research applications:
Mechanism of Action
Adriamycin exerts its effects through multiple mechanisms:
DNA Intercalation: Adriamycin intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA and leading to DNA strand breaks.
Free Radical Formation: Adriamycin generates reactive oxygen species, causing oxidative damage to cellular components.
Iron Binding: The drug forms complexes with iron, enhancing its ability to produce free radicals.
Comparison with Similar Compounds
Adriamycin is compared with other anthracyclines such as daunorubicin, epirubicin, and idarubicin :
Daunorubicin: Similar in structure but has a methyl group instead of a hydroxyl group at the C-14 position.
Epirubicin: An epimer of adriamycin with a different configuration at the C-4’ position, leading to reduced cardiotoxicity.
Idarubicin: A derivative with a modified sugar moiety, offering better penetration into cells and increased potency.
Adriamycin’s unique combination of DNA intercalation, topoisomerase II inhibition, and free radical formation makes it a potent chemotherapeutic agent with a broad spectrum of activity .
Properties
Molecular Formula |
C27H29NO11 |
---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15?,17?,22+,27-/m0/s1 |
InChI Key |
AOJJSUZBOXZQNB-IXHBAINVSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Origin of Product |
United States |
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